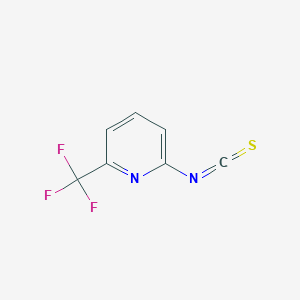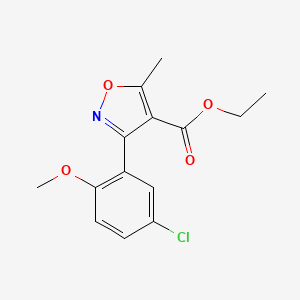![molecular formula C17H22F3O6P B13692153 Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is a complex organic compound that features a unique combination of functional groups, including a diethoxyphosphoryl group, a trifluoromethyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as β-cyclodextrin supported sulfonic acid, which facilitates the reaction under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphonates with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and phosphoryl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonates, phosphonic acids, and substituted derivatives, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diethoxyphosphoryl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-oxo-4-(4-(trifluoromethyl)phenyl)butanoate: Lacks the diethoxyphosphoryl group but shares similar structural features.
Diethyl (3-oxo-3-(4-(trifluoromethyl)phenyl)propyl)phosphonate: Contains a similar phosphonate group but differs in the carbon chain length and functional groups.
Uniqueness
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate is unique due to its combination of a diethoxyphosphoryl group and a trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H22F3O6P |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
ethyl 4-diethoxyphosphoryl-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate |
InChI |
InChI=1S/C17H22F3O6P/c1-4-24-16(22)15(12-7-9-13(10-8-12)17(18,19)20)14(21)11-27(23,25-5-2)26-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Clave InChI |
VZOMQUQGTFJZCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



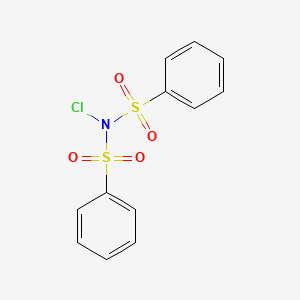

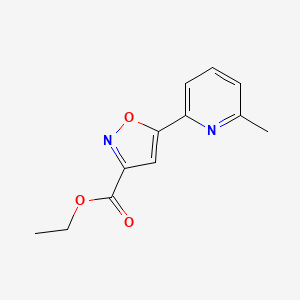

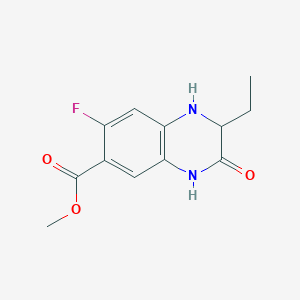
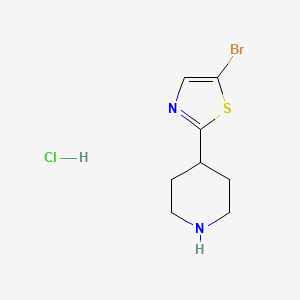
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)


![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
